molecular formula C13H15FO2 B2520287 (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol CAS No. 1604253-29-3

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol

Cat. No.: B2520287
CAS No.: 1604253-29-3
M. Wt: 222.259
InChI Key: CQDHJWCLXIQJNV-NSHDSACASA-N
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Description

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a benzopyran and a cyclopentane ring, with a fluorine atom at the 6-position and a hydroxyl group at the 4-position. The stereochemistry at the 4-position is specified as the (4S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzopyran Ring: This step involves the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Spirocyclization: The spiro linkage is formed by reacting the benzopyran intermediate with a cyclopentane derivative under conditions that promote spirocyclization, such as using a strong base or a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation or hydrolysis of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure provides rigidity and specificity in binding interactions, which can modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol: Lacks the (4S) stereochemistry.

    6-chloro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol: Chlorine atom instead of fluorine.

    6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one: Ketone instead of hydroxyl group.

Uniqueness

The unique combination of the (4S) stereochemistry, fluorine atom, and hydroxyl group in (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol distinguishes it from similar compounds. This specific configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7,11,15H,1-2,5-6,8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHJWCLXIQJNV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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